D-京都啡肽

描述

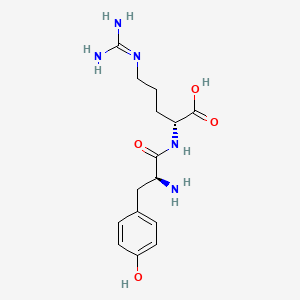

D-Kyotorphin is a synthetic analogue of the endogenous neuropeptide Kyotorphin . Kyotorphin plays a role in pain regulation in the brain and was first isolated from bovine brain . It has an analgesic effect, but it does not interact with the opioid receptors. Instead, it acts by releasing met-enkephalin and stabilizing it from degradation .

Synthesis Analysis

Kyotorphin can be synthesized from its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by KTP synthetase dependent on ATP and Mg2+ . Efforts have been made to enhance the potency, enzymatic stability, and bioavailability of Kyotorphin by modifying it with unnatural amino acids . For instance, new analogues of Kyotorphin containing unnatural amino acids: norcanavaine (NCav) and norcanaline (NCan), structural analogues of arginine and ornithine, respectively, have been synthesized .Molecular Structure Analysis

Raman spectra of Kyotorphin and D-Kyotorphin dipeptides in water and heavy water solutions have been reported . Vibrational assignments have been made for many of the observed frequencies on the basis of group frequency considerations as well as comparison with accepted assignments for certain vibrational modes in the amino acid residues of the dipeptides .Chemical Reactions Analysis

Kyotorphin can be formed in the brain by two pathways: from precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca2+ activated protease, and/or from its precursor L-amino acids, tyrosine and arginine .Physical And Chemical Properties Analysis

The physical and chemical properties of D-Kyotorphin can be analyzed using Raman spectroscopy . The hydrogen-bonded state of the tyrosine phenoxyl group was found to change depending on the concentration, and H2O/D2O of the aqueous solutions of Kyotorphin analogues .科学研究应用

Analgesic Activity

D-Kyotorphin exhibits potent analgesic properties when delivered directly to the central nervous system (CNS). It has been shown to produce naloxone-reversible analgesia, indicating its interaction with opioid receptors . The modification of D-Kyotorphin with unnatural amino acids aims to enhance its potency, enzymatic stability, and bioavailability .

Anti-biofilm Efficacy

Research has demonstrated the effectiveness of D-Kyotorphin derivatives in inhibiting biofilm formation by bacterial and fungal pathogens. This is particularly significant considering the rising resistance to antibiotics. Derivatives like GABA-KTP-NH2 and Indol-KTP-NH2 have shown promising results in preventing biofilm development in strains such as E. coli and S. pneumoniae .

Drug Delivery Systems

The pharmacological potential of D-Kyotorphin has been explored due to its ability to cross the blood-brain barrier (BBB) when modified appropriately. Conjugation with molecules like ibuprofen has created new compounds with enhanced biological properties, making D-Kyotorphin a candidate for neuroprotective agents .

Interaction with Opioid Receptors

D-Kyotorphin and its analogues have been studied for their interactions with μ-opioid receptors. Molecular docking studies suggest that these interactions could lead to the development of compounds with increased biological effects, offering insights into ligand-receptor interactions .

Pain Management

The anti-inflammatory action of D-Kyotorphin derivatives has been investigated, revealing that they do not cause damage to the microcirculatory environment and can efficiently decrease leukocyte rolling induced by inflammatory stimuli. This suggests a role for D-Kyotorphin in pain management strategies .

Neuroscience Applications

D-Kyotorphin has been implicated in modulating effects on stress-induced analgesia in rats, possibly through opioid and non-opioid systems. It may influence the activity of NADPH-d reactive neurons in the periaqueductal gray, a critical site for processing pain and stress responses .

作用机制

Target of Action

D-Kyotorphin, a synthetic analogue of the endogenous neuropeptide Kyotorphin (KTP), primarily targets the central nervous system . It is believed to interact with a specific G protein-coupled receptor, which mediates the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through G_i .

Mode of Action

D-Kyotorphin, like its natural counterpart, is thought to induce the release of Met-enkephalins . This release is believed to be facilitated by the opening of plasma membrane Ca^2+ channels through a conformational coupling of the InsP_3 receptor with the transient receptor potential C1, which is downstream of the kyotorphin receptor-mediated activation of G_i and PLC .

Biochemical Pathways

Kyotorphin can be formed in the brain by two pathways :

- From precursor proteins degradation either by membrane-bound aminopeptidase or cytosolic Ca^2+ activated protease .

- From its precursor L-amino acids, tyrosine and arginine, in a reaction catalyzed by KTP synthetase dependent on ATP and Mg^2+ .

Pharmacokinetics

It is known that the clearance of kyotorphin, like many other neuropeptides, is mediated by extracellular peptidases and peptide transporters . To improve the bioavailability of Kyotorphin, researchers have developed more lipophilic derivatives that are more prone to cross the blood-brain barrier (BBB) and are also more resistant to enzymatic degradation .

Result of Action

The primary result of D-Kyotorphin’s action is analgesia . It is believed to reduce exploratory behavior, possibly mediated by the monoaminergic brain systems . D-Kyotorphin, like Kyotorphin, is thought to induce Met-enkephalins release, contributing to its analgesic effect .

Action Environment

The action of D-Kyotorphin is influenced by the environment within the central nervous system. The ability to bind glycolipids concomitant to the anchoring in the lipid membranes through the Ib residue explains the analgesic potency of IbKTP-NH_2 given the enriched glycocalyx of the blood-brain barrier cells .

安全和危害

According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Kyotorphin . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNRXNCCROJZFB-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221137 | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Kyotorphin | |

CAS RN |

70904-57-3 | |

| Record name | D-Kyotorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

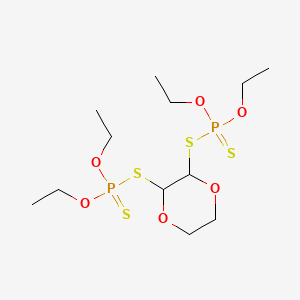

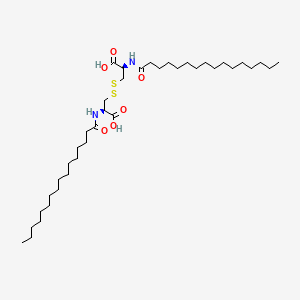

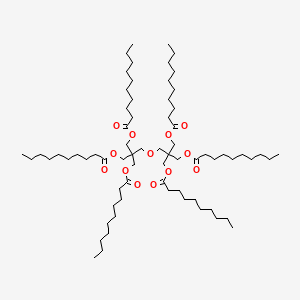

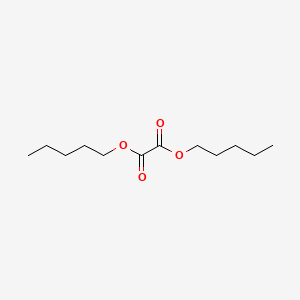

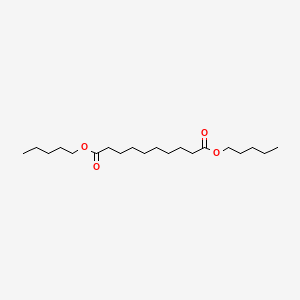

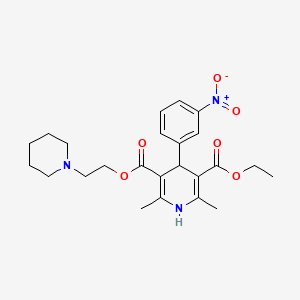

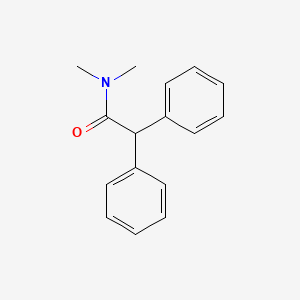

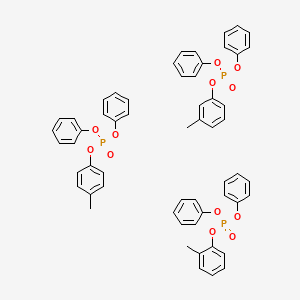

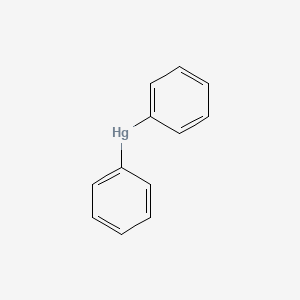

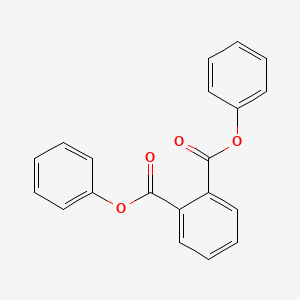

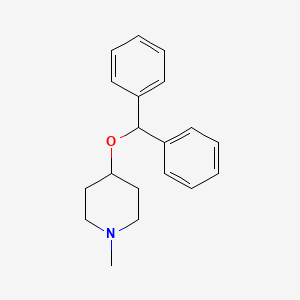

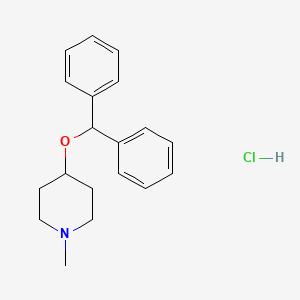

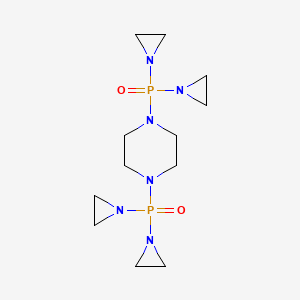

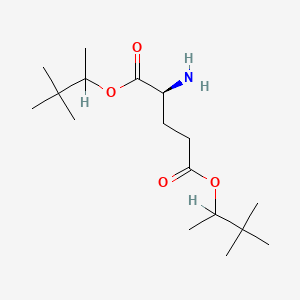

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。